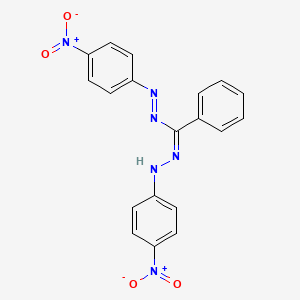

1,5-Bis(4-nitrophenyl)-3-phenylformazan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,5-Bis(4-nitrophenyl)-3-phenylformazan is an organic compound belonging to the formazan family. Formazans are characterized by the presence of a chain of nitrogen atoms, specifically the -N=N-C=N- linkage. These compounds are known for their vibrant colors and are widely used as dyes and indicators in various chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,5-Bis(4-nitrophenyl)-3-phenylformazan can be synthesized through a diazo coupling reaction. The process involves the reaction of diazonium salts with active methylene compounds. Specifically, the synthesis starts with the preparation of 4-nitrobenzene diazonium chloride, which is then coupled with phenylhydrazine to form the desired formazan compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

1,5-Bis(4-nitrophenyl)-3-phenylformazan undergoes several types of chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Reduction: Sodium dithionite in an aqueous medium or hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Substitution: Concentrated sulfuric acid for sulfonation, and concentrated nitric acid for nitration.

Major Products Formed

Reduction: 1,5-Bis(4-aminophenyl)-3-phenylformazan.

Oxidation: Corresponding azo compounds.

Substitution: Various substituted derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

1,5-Bis(4-nitrophenyl)-3-phenylformazan has several applications in scientific research:

Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.

Biology: Employed in biological assays to study enzyme activities and cellular processes.

Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

Industry: Utilized as a dye in textile and paper industries.

Mécanisme D'action

The mechanism of action of 1,5-Bis(4-nitrophenyl)-3-phenylformazan involves its interaction with specific molecular targets. In biological systems, it can act as a photosensitizer, generating reactive oxygen species upon light activation. These reactive species can induce cell death in cancer cells, making it a potential candidate for photodynamic therapy .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,5-Bis(4-aminophenyl)-3-phenylformazan: Similar structure but with amino groups instead of nitro groups.

1,5-Bis(4-nitrophenyl)-3-cyanoformazan: Contains a cyano group instead of a phenyl group.

1,5-Bis(4-nitrophenyl)-3-(naphthalen-1-yl)formazan: Contains a naphthyl group instead of a phenyl group.

Uniqueness

1,5-Bis(4-nitrophenyl)-3-phenylformazan is unique due to its specific combination of nitro and phenyl groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Activité Biologique

1,5-Bis(4-nitrophenyl)-3-phenylformazan is a synthetic compound belonging to the formazan family, characterized by its unique structure and significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two nitrophenyl groups and a phenyl group attached to the formazan backbone, which contributes to its diverse reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by Muvvala and Ratnakaram (2014) evaluated the antibacterial activity of various formazan derivatives, including this compound, against several bacterial strains using the disc diffusion method. The results indicated that the presence of nitro groups enhances the antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Pseudomonas aeruginosa | 15 |

| Bacillus cereus | 18 |

| Staphylococcus aureus | 20 |

| Bacillus subtilis | 22 |

The enhanced inhibition observed is attributed to the electron-withdrawing effect of the nitro groups, which improves interaction with bacterial targets.

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in cancer research. A study published in the Journal of Medicinal Chemistry highlighted its cytotoxic effects on various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

The results indicated a dose-dependent reduction in cell viability, with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial and cancer cells, leading to increased ROS levels that can damage cellular components.

- Inhibition of Key Enzymes : It may inhibit enzymes critical for bacterial survival and proliferation, such as DNA gyrase and topoisomerase.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways that result in programmed cell death.

Case Studies

Several case studies have been conducted to explore the biological effects of this compound further:

- Study on Antibacterial Activity : Muvvala et al. synthesized various derivatives of formazans and evaluated their antibacterial properties. The study concluded that modifications at the phenyl rings significantly influenced antimicrobial potency.

- Anticancer Research : A comparative study on formazan derivatives revealed that those with nitro substitutions exhibited higher cytotoxicity against cancer cell lines compared to their non-substituted counterparts.

Propriétés

IUPAC Name |

N'-(4-nitroanilino)-N-(4-nitrophenyl)iminobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N6O4/c26-24(27)17-10-6-15(7-11-17)20-22-19(14-4-2-1-3-5-14)23-21-16-8-12-18(13-9-16)25(28)29/h1-13,20H/b22-19-,23-21? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIUTTAVBNEBTE-QUHCWSQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)[N+](=O)[O-])/N=NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.